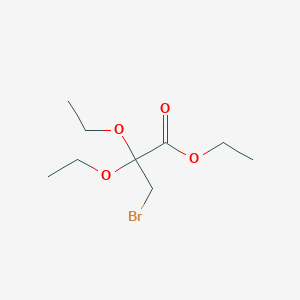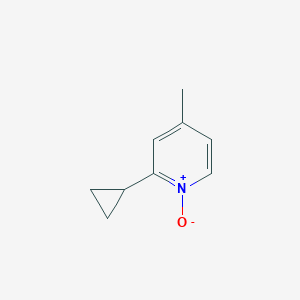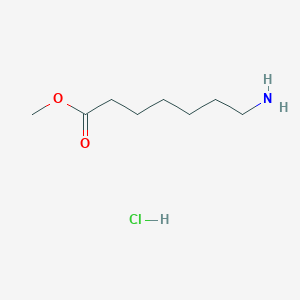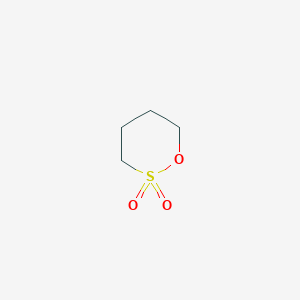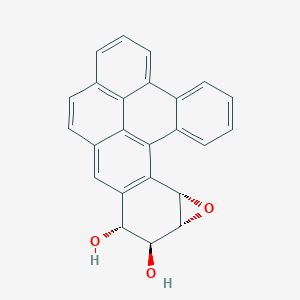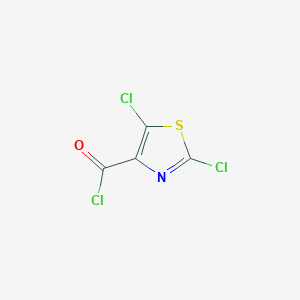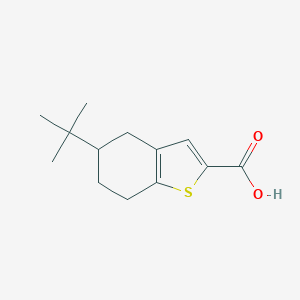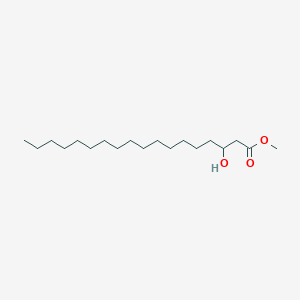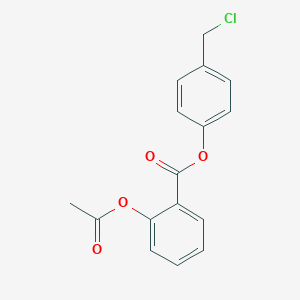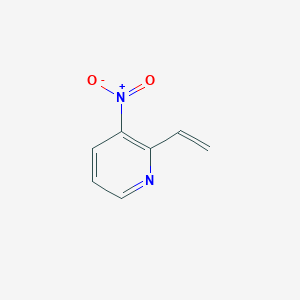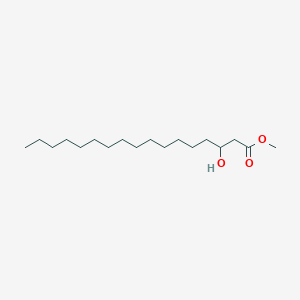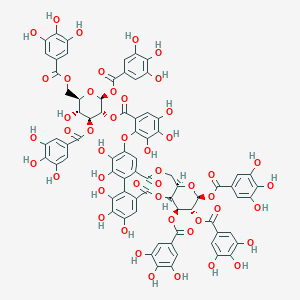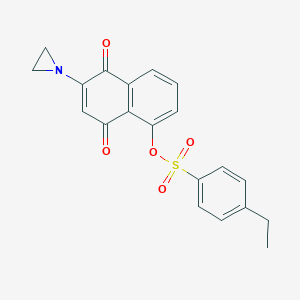
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, also known as QAQ, is a synthetic compound that has been widely used in scientific research for its unique properties. QAQ is a quinone-based compound that contains an aziridine ring, which makes it highly reactive towards nucleophiles and electrophiles. This reactivity has made QAQ a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate involves the formation of covalent bonds with cysteine residues in proteins. The aziridine ring in 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate reacts with the thiol group in cysteine, forming a covalent bond. This reaction is highly selective and specific, allowing 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate to label and modify specific cysteine residues in proteins.
Effets Biochimiques Et Physiologiques
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can inhibit the activity of various enzymes, including proteases and kinases. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate is its high selectivity and specificity towards cysteine residues in proteins. This allows researchers to selectively label and modify specific proteins, enabling the study of protein-protein interactions, protein folding, and protein localization. However, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate also has some limitations. It can be toxic to cells at high concentrations, and its reactivity can lead to non-specific labeling of proteins.
Orientations Futures
There are several future directions for the use of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate in scientific research. One potential application is the development of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate-based probes for imaging specific proteins in live cells. Another potential application is the use of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate in the development of targeted therapies for cancer. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate could also be used in the study of protein dynamics and turnover, as well as in the development of new methods for protein purification and analysis.
Conclusion:
In conclusion, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, or 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, is a synthetic compound that has been widely used in scientific research for its unique properties. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate is highly reactive towards cysteine residues in proteins, making it a valuable tool for studying various biochemical and physiological processes. While 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has some limitations, its high selectivity and specificity make it a promising tool for future research in the fields of biochemistry and biotechnology.
Méthodes De Synthèse
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can be synthesized using a variety of methods, including the reaction of 2-bromo-1,4-naphthoquinone with sodium azide, followed by reduction with sodium dithionite and reaction with 4-ethylbenzenesulfonyl chloride. Other methods involve the reaction of 2-chloro-1,4-naphthoquinone with sodium azide, followed by reduction with zinc dust and reaction with 4-ethylbenzenesulfonyl chloride.
Applications De Recherche Scientifique
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has been widely used in scientific research for its ability to selectively label and modify proteins. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can react with cysteine residues in proteins, forming covalent bonds that can be detected using various analytical techniques. This has made 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate a valuable tool for studying protein-protein interactions, protein folding, and protein localization.
Propriétés
Numéro CAS |
133041-99-3 |
|---|---|
Nom du produit |
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate |
Formule moléculaire |
C20H17NO5S |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
[6-(aziridin-1-yl)-5,8-dioxonaphthalen-1-yl] 4-ethylbenzenesulfonate |
InChI |
InChI=1S/C20H17NO5S/c1-2-13-6-8-14(9-7-13)27(24,25)26-18-5-3-4-15-19(18)17(22)12-16(20(15)23)21-10-11-21/h3-9,12H,2,10-11H2,1H3 |
Clé InChI |
XQYMEAHEGCAQLN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
Autres numéros CAS |
133041-99-3 |
Synonymes |
2-ANQEB 2-aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




